molecular formula C22H21N3O3S B2423252 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-nitrobenzamide CAS No. 898452-56-7

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-nitrobenzamide

Cat. No. B2423252
CAS RN: 898452-56-7
M. Wt: 407.49
InChI Key: ZJFZQCNNUDERGU-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-nitrobenzamide is a chemical compound that has been synthesized for scientific research purposes. This compound is of interest due to its potential as a therapeutic agent for various diseases.

Scientific Research Applications

Anticonvulsant Applications

One of the significant applications of compounds related to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-nitrobenzamide is in the development of anticonvulsant medications. For example, a study developed quality control methods for promising anticonvulsants, including derivatives of 1,3,4-thiadiazole, which demonstrated high anticonvulsive activity. This indicates the potential of such compounds in treating seizure disorders (Sych et al., 2018).

Synthesis and Characterization

Research has focused on synthesizing and characterizing various derivatives of this compound. One study described the synthesis of 4-substituted 5-nitroisoquinolin-1-ones through Pd-catalyzed cyclizations, indicating the chemical versatility and potential for creating a variety of derivatives for different applications (Dhami et al., 2009).

Cytotoxicity and Antimicrobial Applications

Another significant application is in the field of cytotoxicity and antimicrobial research. For instance, a series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives were synthesized and found to have marked sedative action, high anti-inflammatory activity, and selective cytotoxic effects concerning tumor cell lines, as well as antimicrobial action (Zablotskaya et al., 2013).

Photophysical Studies

Additionally, studies on the photophysics of dihydroquinazolinone derivatives, which are closely related to the compound , have been conducted. These studies offer insights into the properties of these compounds under different conditions, which could be relevant for developing light-sensitive materials or sensors (Pannipara et al., 2017).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c26-22(17-7-9-19(10-8-17)25(27)28)23-14-20(21-6-3-13-29-21)24-12-11-16-4-1-2-5-18(16)15-24/h1-10,13,20H,11-12,14-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFZQCNNUDERGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-nitrobenzamide

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